molecular formula C16H22N2O2 B15064180 Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate

Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate

Cat. No.: B15064180
M. Wt: 274.36 g/mol
InChI Key: QNKSXTJRBFMXGS-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate is a chemical building block based on the spiro[indene-1,4'-piperidine] scaffold, a structure of significant interest in medicinal chemistry. This compound features a carbamate group (ethyl carbamate) attached to the spirocyclic framework. The spiro[indene-1,4'-piperidine] core is a privileged structure in drug discovery, serving as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, closely related spiro[indene-1,4'-piperidine] derivatives have been identified as key synthetic intermediates in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a promising class of therapeutics for the treatment of migraine . The structural motif of embedding a piperidine ring within a spirocyclic system is a valuable strategy for creating three-dimensional complexity in molecular design. This compound is intended for use as a versatile building block in organic synthesis and drug discovery research, particularly for constructing novel compounds for pharmacological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

ethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate

InChI

InChI=1S/C16H22N2O2/c1-2-20-15(19)18-14-11-16(7-9-17-10-8-16)13-6-4-3-5-12(13)14/h3-6,14,17H,2,7-11H2,1H3,(H,18,19)

InChI Key

QNKSXTJRBFMXGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate typically involves the reaction of 2,3-dihydrospiro[indene-1,4’-piperidine] hydrochloride with ethyl 3-bromopropionate in the presence of N,N-di-iso-propylethylamine (Hünig base) in dry ethanol. The reaction mixture is stirred at 65°C under an inert atmosphere for 18 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, leading to its anxiolytic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain G-protein-coupled receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Group Modifications

The spiroindene-piperidine scaffold is highly versatile, allowing diverse functionalizations that influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name/ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features References
Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate Ethyl carbamate C₁₆H₂₀N₂O₂ 272.34 Carbamate group enhances stability; potential prodrug or protecting group
2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid tert-Butoxycarbonyl (Boc), acetic acid C₂₁H₂₇NO₄ 357.45 Boc group for amine protection; carboxylic acid improves solubility
N-Methyl-2-phenyl-N-(1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide Phenylsulfonyl, methylphenylacetamide C₂₈H₂₈N₂O₃S 484.60 Sulfonamide enhances receptor binding; lipophilic substituents
(R)-3-((3-acetamido-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-yl)methyl)-9H-carbazole-9-carboxamide Acetamide, carbazole C₂₈H₂₆N₄O₂ 450.54 Carbazole moiety for π-π interactions; MCH2 receptor antagonist
Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate Methyl ester C₁₆H₁₉NO₂ 257.33 Ester group for lipophilicity; precursor for hydrolysis to carboxylic acid
Key Observations:
  • Carbamate vs. Boc Protection: The ethyl carbamate group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in analogs like C₂₁H₂₇NO₄. While both serve as protecting groups, the Boc group is bulkier and requires acidic conditions for cleavage, whereas the ethyl carbamate may offer better metabolic stability .
  • Sulfonamide and Acetamide Derivatives : Compounds with phenylsulfonyl (C₂₈H₂₈N₂O₃S) or acetamide groups (C₂₈H₂₆N₄O₂) exhibit enhanced binding to receptors such as MCH2, suggesting the spiroindene-piperidine core is a viable pharmacophore for CNS targets .
  • Salt Forms : Hydrochloride salts (e.g., 2-{2,3-dihydrospiro[...]}acetic acid;hydrochloride in ) improve aqueous solubility, critical for in vivo applications .

Biological Activity

Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a spirocyclic framework that combines elements of indene and piperidine. Its molecular formula is C13H17N2OC_{13}H_{17}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The spiro structure contributes to the rigidity of the molecule, which may influence its biological interactions.

Property Value
Molecular FormulaC13H17N2OC_{13}H_{17}N_{2}O
Molecular Weight219.29 g/mol
Structure TypeSpirocyclic

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities primarily as a modulator of receptors in the central nervous system (CNS). The following are key areas of interest:

  • CGRP Receptors : Similar compounds have shown varying degrees of interaction with Calcitonin Gene-Related Peptide (CGRP) receptors, which are implicated in migraine pathophysiology.
  • Antitumor Activity : Compounds with similar structural features have been studied for their antiproliferative effects against various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several organic chemistry methodologies. Common approaches include:

  • One-Pot Reactions : Utilizing readily available reagents to form the spirocyclic structure efficiently.
  • Multi-Step Synthesis : Involving intermediate compounds that undergo several reactions to yield the final product.

Antiproliferative Activity

A study examined the antiproliferative effects of structurally related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in SW480 and PC3 cancer cells at concentrations as low as 10 µM. This suggests that this compound may possess similar activity due to its structural analogies .

Receptor Modulation

In vitro studies have shown that compounds with spirocyclic structures can modulate receptor activity effectively. For instance, docking studies indicated that these compounds could bind to CGRP receptors with moderate affinity, potentially influencing pain pathways .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds regarding their structural features and biological activities.

Compound Name Structural Features Biological Activity
2-(7-Bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)carbamic acidSimilar spiro structure with bromine substitutionEnhanced activity due to halogen presence
1-(2-adamantyloxycarbonyl)-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]Contains adamantane moietyUnique steric properties affecting receptor interaction
2-adamantyl 1-acetylspiro[2H-indole-3,4'-piperidine]Incorporates an acetyl groupDifferent pharmacokinetic properties

Q & A

Q. Basic Analytical Methods

  • ¹H/¹³C NMR : Confirm the spiroindene-piperidine core and carbamate group.
  • IR Spectroscopy : Validate carbonyl (C=O) and carbamate (N-C=O) stretches.
  • HPLC : Assess purity (>95% recommended for pharmacological studies).
  • X-ray crystallography (if feasible): Resolve stereochemical ambiguities .

How to design a structure-activity relationship (SAR) study for derivatives targeting neuroendocrine receptors?

Q. Advanced SAR Strategies

  • Core Modifications : Alter substituents on the spiroindene-piperidine scaffold (e.g., fluorination at C3) to probe receptor binding.
  • Functional Assays : Test derivatives in MCH2 receptor binding assays (IC₅₀ determination) or calcium flux assays in transfected HEK293 cells .
  • Computational Modeling : Perform docking studies using MCH2 receptor homology models to prioritize synthetic targets .

What are the known toxicological profiles of this compound?

Basic Risk Assessment
Ethyl carbamate is classified as a probable human carcinogen. For derivatives:

  • Conduct Ames tests to evaluate mutagenicity.
  • Perform acute toxicity studies in rodents (LD₅₀ determination) and monitor organ-specific effects (e.g., thymus atrophy) .

How to resolve contradictory data on carcinogenic potency across experimental models?

Q. Advanced Data Reconciliation

  • Compare metabolic activation rates in in vitro (human hepatocytes) vs. in vivo (rodent) systems.
  • Use isotope-labeled analogs (e.g., ¹⁴C-ethyl carbamate) to track species-specific metabolite distribution.
  • Validate findings with knockout rodent models (e.g., CYP2E1-null mice) .

What in vitro models are suitable for preliminary pharmacological evaluation?

Q. Basic Screening Platforms

  • Receptor Binding Assays : Use cell lines overexpressing targets like CCR2 or MCH2.
  • Functional Readouts : Measure cAMP inhibition (GPCR-linked targets) or calcium mobilization .

What strategies mitigate genotoxic impurity formation during synthesis?

Q. Advanced Process Optimization

  • Employ scavengers (e.g., resin-bound amines) to trap reactive intermediates.
  • Optimize reaction temperature/pH to minimize byproducts.
  • Use preparative HPLC for final purification and quantify impurities via LC-MS .

How to assess compound stability under various storage conditions?

Q. Basic Stability Protocols

  • Conduct accelerated stability studies (40°C/75% RH for 6 months).
  • Analyze degradation products (e.g., hydrolysis of carbamate to amine) via HPLC.
  • Store under inert atmosphere (argon) at -20°C for long-term stability .

What computational methods predict binding affinity to therapeutic targets?

Q. Advanced Modeling Techniques

  • Molecular Dynamics Simulations : Model interactions with CCR2 or MCH2 receptors using published crystal structures.
  • Free Energy Perturbation (FEP) : Quantify affinity changes due to structural modifications.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.